molecular formula C17H16Cl3N3OS B11708667 3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide

Cat. No.: B11708667
M. Wt: 416.7 g/mol
InChI Key: FNJBVXHGCWFYSY-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C17H17Cl3N2O. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a trichloromethyl group and a phenylcarbamothioyl moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with phenyl isothiocyanate to yield the final product. The reaction conditions often require refluxing in an organic solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Hydrogen peroxide for oxidation.
  • Lithium aluminum hydride for reduction.
  • Sodium hydroxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide is unique due to its phenylcarbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16Cl3N3OS

Molecular Weight

416.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3OS/c1-11-6-5-7-12(10-11)14(24)22-15(17(18,19)20)23-16(25)21-13-8-3-2-4-9-13/h2-10,15H,1H3,(H,22,24)(H2,21,23,25)

InChI Key

FNJBVXHGCWFYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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